N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-phenyl-L-serine
Description
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-phenyl-L-serine (CAS: 132788-52-4) is a serine-derived amino acid analog extensively utilized in solid-phase peptide synthesis (SPPS). The compound features two critical functional groups:
- Fmoc (9H-fluoren-9-ylmethoxycarbonyl): A base-labile protecting group for the α-amino group, enabling selective deprotection under mild basic conditions (e.g., piperidine) .
- O-phenyl ether: A protecting group for the serine hydroxyl side chain, offering stability during peptide elongation and resistance to acidic conditions .
This derivative is pivotal in constructing peptides requiring orthogonal deprotection strategies, particularly when serine residues must remain inert during Fmoc removal. Its synthesis typically involves reacting L-serine with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) followed by O-phenylation, as inferred from analogous protocols .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenoxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-23(27)22(15-29-16-8-2-1-3-9-16)25-24(28)30-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQDEAAPBMSFJT-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-phenyl-L-serine typically involves the protection of the amino group of phenyl-L-serine with the Fmoc group. This can be achieved through the reaction of phenyl-L-serine with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-phenyl-L-serine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.
Substitution Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling reagent like N-hydroxysuccinimide (NHS).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst
Major Products:
Deprotection: Free phenyl-L-serine.
Coupling: Peptides or polypeptides containing phenyl-L-serine.
Substitution: Substituted phenyl-L-serine derivatives
Scientific Research Applications
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-phenyl-L-serine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and proteins.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications
Mechanism of Action
The mechanism of action of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-phenyl-L-serine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptides and proteins. The molecular targets and pathways involved depend on the specific peptides or proteins synthesized using this compound .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Stability and Deprotection
- Acid Sensitivity :
- Base Sensitivity :
All compounds retain the Fmoc group under basic conditions (e.g., 20% piperidine), ensuring compatibility with standard SPPS workflows .
Research Findings
- Peptidomimetics :
O-phenyl-L-serine derivatives are employed in designing protein-protein interaction inhibitors, where the aromatic side chain mimics natural binding motifs . - Non-Hydrolyzable Phosphonucleosides: Analogous Fmoc-protected homocysteine derivatives (e.g., Fmoc-hCys(EtPO(OBn)₂)-OH) demonstrate the versatility of O-protected amino acids in synthesizing enzymatically stable analogs .
Biological Activity
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-phenyl-L-serine (Fmoc-O-phenyl-L-serine) is a serine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and bioactivity in various biological contexts.
- Molecular Formula : CHNO
- Molecular Weight : 417.45 g/mol
- CAS Number : 1821774-68-8
- Purity : >98% (HPLC)
Biological Activity Overview
Research indicates that Fmoc-O-phenyl-L-serine exhibits several biological activities, particularly in cancer research and as a potential therapeutic agent. Key areas of interest include:
- Antiproliferative Activity :
- Mechanism of Action :
- Case Studies :
Antiproliferative Effects
The following table summarizes the antiproliferative activity of Fmoc-O-phenyl-L-serine compared to other compounds:
| Compound | Cell Line | IC (nM) | Mechanism of Action |
|---|---|---|---|
| Fmoc-O-phenyl-L-serine | MCF-7 | 10–33 | Microtubule destabilization |
| CA-4 | MCF-7 | 3.9 | Microtubule destabilization |
| Other Analogues | Various | 23–33 | Similar mechanisms |
Stability Studies
Stability studies indicate that Fmoc-O-phenyl-L-serine maintains its integrity under physiological conditions, with a half-life exceeding 24 hours in plasma, suggesting favorable pharmacokinetic properties for potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
